molecular formula C19H15NO4 B1247717 FURO(2,3-b)quinoline-3,4(2H,9H)-dione, 7-methoxy-9-(phenylmethyl)- CAS No. 201943-88-6

FURO(2,3-b)quinoline-3,4(2H,9H)-dione, 7-methoxy-9-(phenylmethyl)-

Cat. No.: B1247717
CAS No.: 201943-88-6
M. Wt: 321.3 g/mol
InChI Key: GUAIXKMHFDVZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FURO(2,3-b)quinoline-3,4(2H,9H)-dione, 7-methoxy-9-(phenylmethyl)-, also known as FURO(2,3-b)quinoline-3,4(2H,9H)-dione, 7-methoxy-9-(phenylmethyl)-, is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality FURO(2,3-b)quinoline-3,4(2H,9H)-dione, 7-methoxy-9-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FURO(2,3-b)quinoline-3,4(2H,9H)-dione, 7-methoxy-9-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

201943-88-6

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

9-benzyl-7-methoxyfuro[2,3-b]quinoline-3,4-dione

InChI

InChI=1S/C19H15NO4/c1-23-13-7-8-14-15(9-13)20(10-12-5-3-2-4-6-12)19-17(18(14)22)16(21)11-24-19/h2-9H,10-11H2,1H3

InChI Key

GUAIXKMHFDVZEQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(N2CC4=CC=CC=C4)OCC3=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(N2CC4=CC=CC=C4)OCC3=O

Synonyms

HA 7
HA-7
N-benzyl-7-methoxy-2,3,4,9-tetrahydrofuro(2,3-b)quinoline-2,4-dione

Origin of Product

United States

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